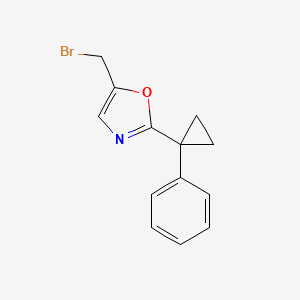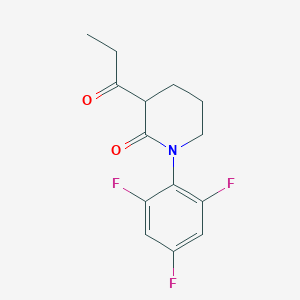
3-Propanoyl-1-(2,4,6-trifluorophenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propanoyl-1-(2,4,6-trifluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C14H14F3NO2 and a molecular weight of 285.26 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a propanoyl group and a trifluorophenyl group. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propanoyl-1-(2,4,6-trifluorophenyl)piperidin-2-one typically involves the reaction of 2,4,6-trifluorobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Propanoyl-1-(2,4,6-trifluorophenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Propanoyl-1-(2,4,6-trifluorophenyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-Propanoyl-1-(2,4,6-trifluorophenyl)piperidin-2-one involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: Another piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
3-Propanoyl-1-(2,4,6-trifluorophenyl)piperidin-2-one is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. This trifluorophenyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development .
Properties
Molecular Formula |
C14H14F3NO2 |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
3-propanoyl-1-(2,4,6-trifluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C14H14F3NO2/c1-2-12(19)9-4-3-5-18(14(9)20)13-10(16)6-8(15)7-11(13)17/h6-7,9H,2-5H2,1H3 |
InChI Key |
JTFODPHLOMIZHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


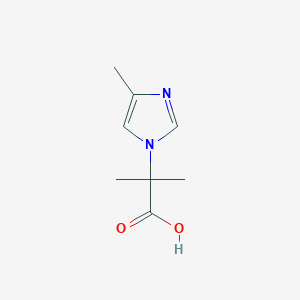
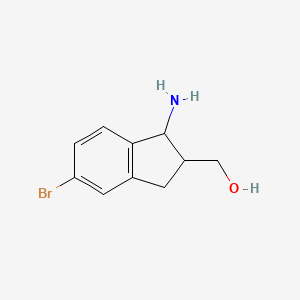
![[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13219592.png)

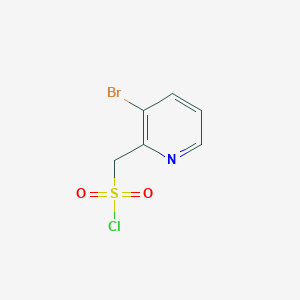

![4-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13219627.png)
![Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride](/img/structure/B13219632.png)

![2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13219636.png)
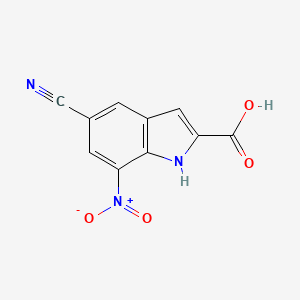
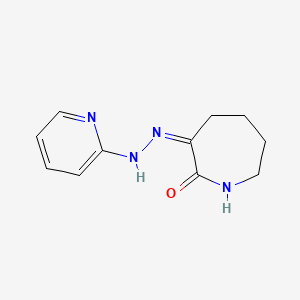
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13219652.png)
